molecular formula C18H20O4 B12331907 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B12331907
M. Wt: 300.3 g/mol
InChI Key: KETAMYMKOMKRIS-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes both phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the use of hydroxycinnamic acid derivatives as starting materials. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes involved in metabolic processes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methoxycinnamic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

What sets 3-Hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropanoic acid

InChI

InChI=1S/C18H20O4/c1-17(2,16(19)20)18(21,13-7-5-4-6-8-13)14-9-11-15(22-3)12-10-14/h4-12,21H,1-3H3,(H,19,20)

InChI Key

KETAMYMKOMKRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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